molecular formula C18H24FN3O3 B5663403 1-(2-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-3-methylimidazolidin-2-one

1-(2-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-3-methylimidazolidin-2-one

Cat. No. B5663403
M. Wt: 349.4 g/mol
InChI Key: LYYZOVLANYJDTC-UHFFFAOYSA-N
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Description

1-(2-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-3-methylimidazolidin-2-one is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activity. The compound features several functional groups, including a piperidinyl moiety, a fluorophenoxy group, and an imidazolidin-2-one ring, contributing to its unique chemical behavior and interactions.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions and the use of different synthetic intermediates to introduce specific functional groups. For instance, efficient and practical asymmetric synthesis methods have been developed for similar compounds, highlighting the importance of stereochemistry in the biological activity of these molecules (Jona et al., 2009).

properties

IUPAC Name

1-[2-[3-[(2-fluorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]-3-methylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3/c1-20-9-10-22(18(20)24)12-17(23)21-8-4-5-14(11-21)13-25-16-7-3-2-6-15(16)19/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYZOVLANYJDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CC(=O)N2CCCC(C2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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